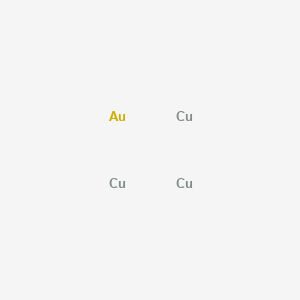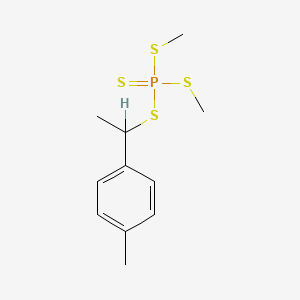
2,4-Dinitrostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrostyrene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and a vinyl group (-CH=CH2) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminostyrene.
Substitution: Formation of various substituted styrenes depending on the nucleophile used.
科学的研究の応用
2,4-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique optical and electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials.
作用機序
The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .
類似化合物との比較
4-Nitrostyrene: Contains a single nitro group at the 4 position.
2-Nitrostyrene: Contains a single nitro group at the 2 position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine group.
Comparison: 2,4-Dinitrostyrene is unique due to the presence of two nitro groups, which enhance its reactivity and potential for various chemical transformations. Compared to 4-nitrostyrene and 2-nitrostyrene, this compound exhibits different reactivity patterns and can participate in more complex reactions. Additionally, its applications in polymer chemistry and material science are more diverse due to its ability to form copolymers with distinct properties .
特性
CAS番号 |
2287-45-8 |
|---|---|
分子式 |
C8H6N2O4 |
分子量 |
194.14 g/mol |
IUPAC名 |
1-ethenyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |
InChIキー |
OCWYLYTYVLJHLQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


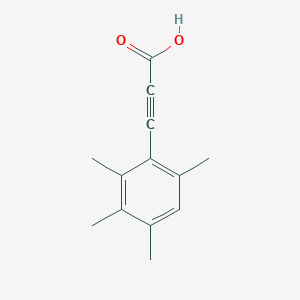
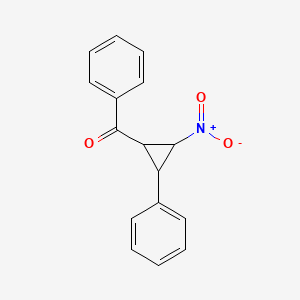
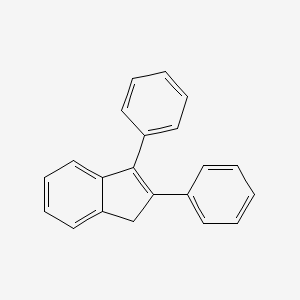
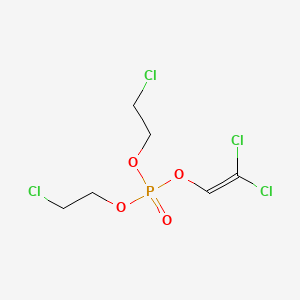
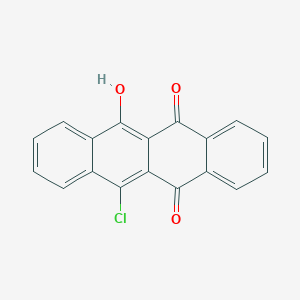
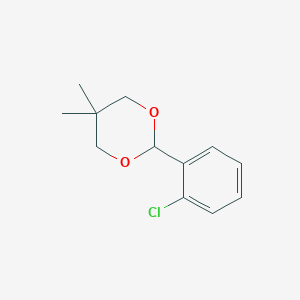
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

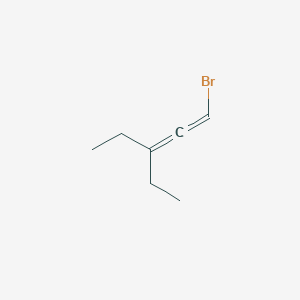

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
